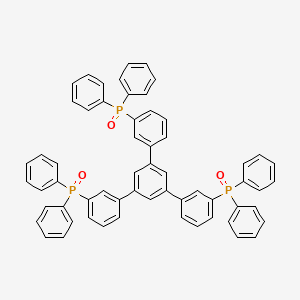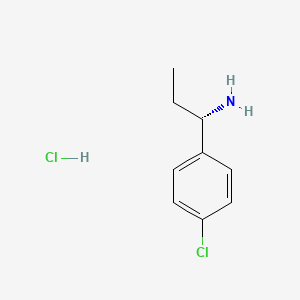
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
説明
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as 4-chloroamphetamine hydrochloride, is a synthetic compound that is used in scientific research and laboratory experiments. It is a derivative of amphetamine and has a wide range of applications, including the study of neurotransmitter systems and the effects of psychoactive drugs.
科学的研究の応用
Environmental Remediation and Water Treatment
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is structurally related to a class of compounds known as chlorophenols, which have been studied extensively for their environmental impact and remediation methods. Chlorophenols are known precursors to dioxins in chemical processes, including waste incineration, and have been studied for their behavior in municipal solid waste incineration and air pollution control devices. The research highlights the correlation between chlorophenol concentrations and other pollutants, proposing pathways for their formation and degradation, which could be relevant to understanding and mitigating the environmental impact of related compounds like (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (Peng et al., 2016).
Another study discusses the use of zero valent iron and iron-based bimetallic systems for dechlorinating chlorophenols, highlighting the efficiency of these systems in removing such compounds from the environment. This research can provide insights into potential remediation strategies for related chlorinated compounds, including (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, by exploring the mechanisms and effectiveness of these dechlorination processes (Gunawardana et al., 2011).
Advanced Material Synthesis
Research on the synthesis and structural properties of novel compounds derived from reactions involving chlorinated precursors, such as chloral and substituted anilines, can shed light on the versatility and reactivity of chlorophenyl-based compounds. These studies contribute to the understanding of how chlorophenyl groups, similar to those in (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, can be involved in the formation of a wide range of chemical structures, potentially leading to new materials with varied applications (Issac & Tierney, 1996).
Pollution and Toxicity Studies
The environmental and health impacts of chlorophenol compounds, including their toxicity and mechanisms of degradation, are critical areas of study that relate to the broader class of chlorinated organic compounds. Understanding the toxic effects, persistence, bioaccumulation potential, and degradation pathways of chlorophenols can inform risk assessments and safety measures for related compounds like (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. Such research underscores the importance of monitoring and mitigating the environmental presence of chlorophenyl compounds to protect human health and ecosystems (Krijgsheld & Gen, 1986).
特性
IUPAC Name |
(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B3097375.png)
![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)
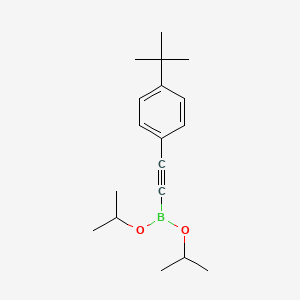






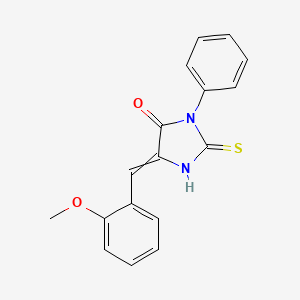
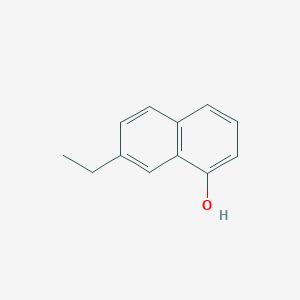
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
